
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene, also known as MDPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDPB belongs to the class of phenylpropanoid compounds and is structurally similar to the well-known compound safrole.
作用機序
The mechanism of action of 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene is not fully understood, but it is believed to involve the modulation of several signaling pathways. 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. Additionally, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to have several biochemical and physiological effects. In cancer research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In Alzheimer's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and decreasing the expression of pro-inflammatory cytokines. In Parkinson's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to increase dopamine levels and protect against dopaminergic neuron damage.
実験室実験の利点と制限
One advantage of using 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene in lab experiments is its potential therapeutic applications for several diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. One limitation of using 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab. Another limitation is the lack of comprehensive studies on its safety and toxicity.
将来の方向性
There are several future directions for 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene research. One direction is to further investigate its potential therapeutic applications for other diseases, such as diabetes and cardiovascular disease. Another direction is to study its safety and toxicity profile in more detail. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
合成法
The synthesis of 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene involves the reaction of 1,2-methylenedioxybenzene with 1,2,3-trihydroxypropane in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further converted to 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene. The yield of 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has shown potential as a therapeutic agent for several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to protect against amyloid-beta-induced neurotoxicity and improve cognitive function. In Parkinson's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to protect against dopaminergic neuron damage and improve motor function.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propane-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-4-7(12)10(13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7,10-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZUVCXCGJHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


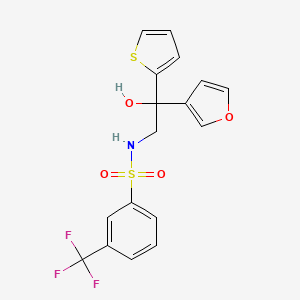
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)
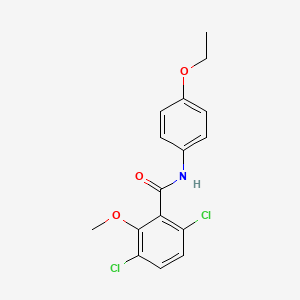
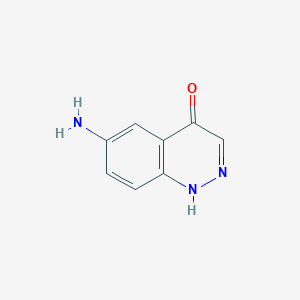

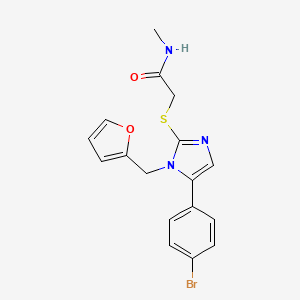
![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)
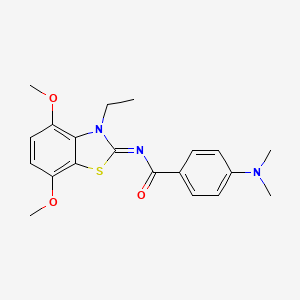
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)